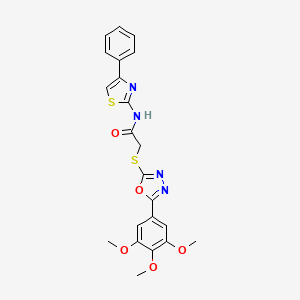
N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available thiazole and oxadiazole derivatives. The reaction conditions often include the use of solvents like dichloromethane and pyridine, with purification methods such as column chromatography to isolate the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanisms of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase (TS), histone deacetylases (HDAC), and telomerase. These targets are critical in various cancer types and contribute to the compound's efficacy against tumors.
- Case Study Data :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(4-phenylthiazol-2-yl)-2-(oxadiazol-thio)acetamide | MCF-7 | 0.65 |
| Related Oxadiazole Derivative | HepG2 | 4.37 |
| Related Oxadiazole Derivative | A549 | 8.03 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens.
- Antibacterial Effects : Studies indicate that thiazole and oxadiazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like TS and HDAC which are vital for DNA replication and chromatin remodeling in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in cancer cell lines .
- Molecular Docking Studies : Computational studies suggest strong binding affinity of the compound towards its targets, indicating a rational basis for its observed biological activities .
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-28-16-9-14(10-17(29-2)19(16)30-3)20-25-26-22(31-20)33-12-18(27)24-21-23-15(11-32-21)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHUMDQSHVGEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














